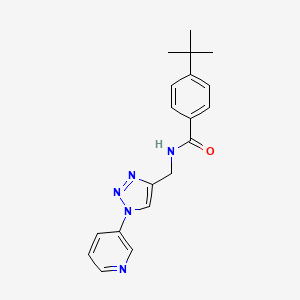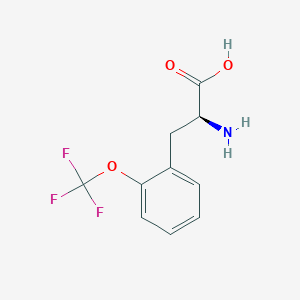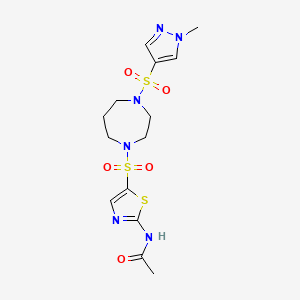
3-(Difluoromethyl)-4-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Difluoromethyl)-4-fluorobenzoic acid” is an organic compound with the molecular formula C6H6F2N2O2 . It is a novel fungicidally active succinate dehydrogenase inhibitor .
Synthesis Analysis
The synthesis of this compound involves unique routes, such as the van Leusen pyrrole synthesis and the halogen dance reaction . In one method, 3-(Difluoromethyl)-1-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid was dissolved in dichloromethane containing one drop of N, N-dimethylformamide. A solution of oxalyl chloride was then added at room temperature .Molecular Structure Analysis
The molecular structure of this compound is confirmed by 1H NMR, 13C NMR, HRMS, and X-ray diffraction .Chemical Reactions Analysis
This compound is part of a class of compounds known as succinate dehydrogenase inhibitors (SDHIs), which are currently the fastest-growing broad-spectrum mode of action class on the fungicide market .Physical And Chemical Properties Analysis
The molecular weight of “3-(Difluoromethyl)-4-fluorobenzoic acid” is 176.12 g/mol . The compound contains chiral centers at both the bridgehead carbon atoms potentially resulting in four stereoisomeric forms .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
A study by Sertçelik and Durman (2020) discusses the synthesis of complexes using fluorobenzoates, which are structurally similar to 3-(Difluoromethyl)-4-fluorobenzoic acid. The complexes show potential in antibacterial applications due to their unique structural characteristics (Sertçelik & Durman, 2020).
Difluoromethylation Processes
The difluoromethylation of terminal alkynes using fluoroform, a process relevant to modifying compounds like 3-(Difluoromethyl)-4-fluorobenzoic acid, was explored by Okusu et al. (2015). This study highlights the versatility and potential applications of difluoromethylated compounds in various fields (Okusu, Tokunaga, & Shibata, 2015).
Aggregation and Adsorption Properties
Landazuri et al. (2012) investigated the behavior of fluorobenzoic acids in aqueous solutions, providing insights into the properties of similar compounds like 3-(Difluoromethyl)-4-fluorobenzoic acid. The study focuses on how the position of the fluorine atom affects solubility, adsorption, and aggregation, which are critical factors in various scientific applications (Landazuri et al., 2012).
Synthesis of Organic Materials
Supramolecular Liquid Crystals
A study by Bhagavath et al. (2013) on supramolecular liquid crystals using fluorobenzoic acids is relevant for understanding the applications of 3-(Difluoromethyl)-4-fluorobenzoic acid in materials science. The research emphasizes the influence of substituents on the mesomorphic thermal stabilities of these materials (Bhagavath et al., 2013).
Gas and Vapor Separation
Xue et al. (2015) explored the use of fluorobenzoic acid in the construction of metal-organic frameworks (MOFs) for selective gas and vapor separation. This research suggests potential applications of 3-(Difluoromethyl)-4-fluorobenzoic acid in environmental and industrial processes (Xue et al., 2015).
Catalytic Applications
Koike and Akita (2016) discussed the use of fluoromethyl groups, similar to those in 3-(Difluoromethyl)-4-fluorobenzoic acid, in photoredox catalysis. Their research highlights the potential of such compounds in the catalytic modification of organic molecules (Koike & Akita, 2016).
Wirkmechanismus
Target of Action
The primary target of 3-(Difluoromethyl)-4-fluorobenzoic acid is succinate dehydrogenase (SDH) . SDH is a key enzyme in the tricarboxylic acid cycle, which is essential for energy production in cells . By inhibiting SDH, the compound can disrupt energy production and lead to the death of pathogenic organisms .
Mode of Action
3-(Difluoromethyl)-4-fluorobenzoic acid acts as a succinate dehydrogenase inhibitor (SDHI) . It binds to the SDH enzyme, preventing it from catalyzing the oxidation of succinate to fumarate, a critical step in the tricarboxylic acid cycle . This inhibition disrupts the energy production within the cell, leading to cell death .
Biochemical Pathways
The compound affects the tricarboxylic acid cycle by inhibiting the action of succinate dehydrogenase . This disruption leads to a decrease in the production of ATP, the main energy currency of the cell, and an accumulation of succinate in the cell . The downstream effects include disruption of various cellular processes that depend on ATP, leading to cell death .
Pharmacokinetics
The presence of the difluoromethyl group may enhance the compound’s metabolic stability, potentially leading to a longer duration of action .
Result of Action
The primary result of the action of 3-(Difluoromethyl)-4-fluorobenzoic acid is the death of pathogenic organisms . By inhibiting SDH and disrupting the tricarboxylic acid cycle, the compound causes a lack of energy production within the cell, leading to cell death . This makes it effective as a fungicide .
Action Environment
The efficacy and stability of 3-(Difluoromethyl)-4-fluorobenzoic acid can be influenced by various environmental factors. Factors such as ph, temperature, and presence of other chemicals can potentially affect the compound’s action .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(difluoromethyl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,7H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQVOHDSKCXHCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-4-fluorobenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 3-methyl-4,5,6,7-tetrahydrotriazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2367000.png)

![2-[(1-Methylpiperidin-4-yl)oxy]acetic acid hydrochloride](/img/structure/B2367002.png)
![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2367003.png)
![1-[(4-chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2367005.png)

![Methyl N-[(4-aminophenyl)methyl]carbamate](/img/structure/B2367007.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2367012.png)


![3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2367018.png)
